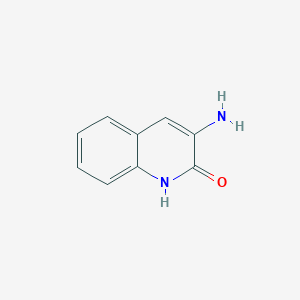

3-aminoquinolin-2(1H)-one

Descripción general

Descripción

3-aminoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an amino group at the third position and a carbonyl group at the second position in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminoquinolin-2(1H)-one involves the palladium-catalyzed C–N bond coupling reaction. This method starts with 3-bromoquinolin-2(1H)-one and involves various nucleophiles, including amines, amides, sulfonamides, carbamates, and ureas . The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Photocatalytic Skeletal Rearrangement via Denitrogenation

This method enables regioselective C–3 amination using TMSN₃ as the nitrogen source and 3-ylideneoxindoles as precursors. The reaction proceeds under blue LED light (455 nm) with a photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and DMAP in a water/acetonitrile solvent system .

Key Data:

| Substrate (3-ylideneoxindole) | Product (3-aminoquinolin-2(1H)-one) | Yield (%) |

|---|---|---|

| R = H, R' = Ph | 3a | 85 |

| R = 4-Cl, R' = Ph | 3b | 78 |

| R = 4-OMe, R' = Ph | 3c | 82 |

| R = H, R' = 4-F-C₆H₄ | 3d | 73 |

Mechanism:

-

Triazoline Intermediate Formation : [3 + 2] cycloaddition between TMSN₃ and the exocyclic olefin of 3-ylideneoxindole generates a triazoline intermediate .

-

Photocatalytic Denitrogenation : Visible light excites the Ir(III) catalyst, initiating single-electron transfer (SET) to the triazoline intermediate, leading to N₂ elimination and skeletal rearrangement .

-

Rearomatization : Protonation and enolization yield the final this compound .

Control experiments confirmed that darkness or omission of the photocatalyst resulted in <10% yield .

Three-Component Amidination Reactions

4-Azidoquinolin-2(1H)-ones react with cyclohexanone and piperidine/morpholine in DMF at 60°C to form amidines .

Reaction Conditions:

-

Molar Ratio : 4-azidoquinolin-2(1H)-one : cyclohexanone : piperidine = 1 : 1.5 : 2

-

Time : 12 hours

-

Solvent : DMF

Representative Products:

| Azide Derivative | Amine | Product (Amidine) | Yield (%) |

|---|---|---|---|

| 1a (R = H) | Piperidine | 4a | 90 |

| 1b (R = 6-Cl) | Morpholine | 4b | 84 |

| 1c (R = 7-OMe) | Piperidine | 4c | 88 |

The reaction proceeds via in situ enamine formation, followed by nucleophilic attack on the azide’s electrophilic carbon . Cyclopropanone and cyclobutanone failed to react due to ring strain-induced instability .

Palladium-Catalyzed C–N Bond Coupling

3-Bromoquinolin-2(1H)-one undergoes cross-coupling with amines/amides using Pd(OAc)₂ and Xantphos in toluene at 110°C .

Optimized Conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2 equiv)

Scope:

| Amine/Amide | Product (3-Substituted Derivative) | Yield (%) |

|---|---|---|

| Benzylamine | 4d | 92 |

| 4-Methoxyaniline | 4e | 85 |

| Acetamide | 4f | 78 |

| Morpholine | 4g | 89 |

This method tolerates electron-rich and electron-poor aryl amines, providing direct access to N-alkyl/N-aryl derivatives .

Decarboxylation

This compound derivatives with carboxylic acid groups undergo decarboxylation under acidic conditions (HCl, 100°C) to yield simpler analogs .

Benzoylation

Treatment with benzoyl chloride in pyridine introduces amide functionalities, enhancing drug-like properties (e.g., compound 9 , 75% yield) .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Photocatalytic Amination | Mild conditions, broad functional tolerance | Requires specialized light equipment |

| Three-Component Reaction | High yields, one-pot synthesis | Limited to azide derivatives |

| Pd-Catalyzed Coupling | Versatile N-substitution | Elevated temperatures required |

Aplicaciones Científicas De Investigación

3-aminoquinolin-2(1H)-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential use in the development of new therapeutic agents for treating diseases such as malaria, cancer, and bacterial infections.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-aminoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the proliferation of cancer cells. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2-aminoquinoline: Lacks the carbonyl group at the second position.

3-aminoquinoline: Lacks the carbonyl group at the second position.

2-quinolinone: Lacks the amino group at the third position.

Uniqueness

3-aminoquinolin-2(1H)-one is unique due to the presence of both an amino group at the third position and a carbonyl group at the second position. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one of these groups.

Actividad Biológica

3-Aminoquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and as potential inhibitors of various proteins. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound has evolved with innovative methodologies that enhance efficiency and yield. Recent advancements include a regioselective denitrogenative amination strategy, which allows for the selective installation of an amino group on the heterocyclic ring. This method employs TMSN3 as an aminating agent, demonstrating remarkable tolerance to sensitive functional groups during the synthesis process .

Biological Activity Overview

This compound derivatives exhibit a range of biological activities, particularly in anticancer and antimalarial applications. The following sections detail specific findings related to these activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The growth inhibitory activities were measured using the GI50 parameter, which indicates the concentration required to reduce cell growth by 50%.

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 3a | MDA-MB-231 | 48 |

| 3b | MDA-MB-231 | 28 |

| 3c | MDA-MB-231 | 37 |

| 4e | PC-3 | 34 |

| 5b | PC-3 | 32 |

These results indicate that compound 3b exhibits the highest potency against MDA-MB-231 cells with a GI50 of 28 µM , while compound 4e shows significant activity against PC-3 cells .

In addition to direct cytotoxicity, these compounds have been evaluated for their ability to induce degradation of Hsp90-dependent client proteins, such as CDK4. The inhibition of Hsp90 is a promising therapeutic target in cancer treatment due to its role in protein folding and stability .

Antimalarial Activity

The quinoline structure is historically associated with antimalarial activity. Recent studies have explored the potential of this compound derivatives against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations demonstrated moderate to high antimalarial activity for several synthesized derivatives, with some compounds exhibiting selectivity against resistant strains .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Activity Against P. falciparum | Selectivity Index (SI) |

|---|---|---|

| Compound A | Moderate | >1000 |

| Compound B | High | >1000 |

These findings highlight the potential for developing new antimalarial agents based on the quinoline scaffold, particularly in light of increasing drug resistance .

Case Studies

Recent case studies have illustrated the therapeutic applications of this compound derivatives:

-

Case Study: Inhibition of Hsp90

A series of derivatives were tested for their ability to inhibit Hsp90, showing that specific compounds could significantly decrease CDK4 levels while stabilizing Hsp70 without triggering a heat shock response . This suggests a dual mechanism that could be exploited for therapeutic purposes. -

Case Study: Antimalarial Efficacy

Compounds derived from quinoline structures were evaluated in vivo using mouse models infected with Plasmodium berghei. One derivative demonstrated efficacy comparable to chloroquine, suggesting its potential as a new treatment option for malaria .

Propiedades

IUPAC Name |

3-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMUSDDZNYHIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435576 | |

| Record name | 3-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-00-7 | |

| Record name | 3-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using the photocatalytic denitrogenation method to synthesize 3-aminoquinolin-2(1H)-ones compared to traditional methods?

A1: Traditional methods for adding an amine group to heteroaromatic systems can be challenging and limited in their scope. The photocatalytic denitrogenation method described in [] offers several advantages:

Q2: What are the key components and conditions for the copper-catalyzed synthesis of 3-aminoquinolin-2(1H)-ones?

A2: The research in [] details an efficient copper-catalyzed method for synthesizing 3-aminoquinolin-2(1H)-ones from readily available 3-bromoquinolinones. The key components and conditions include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.